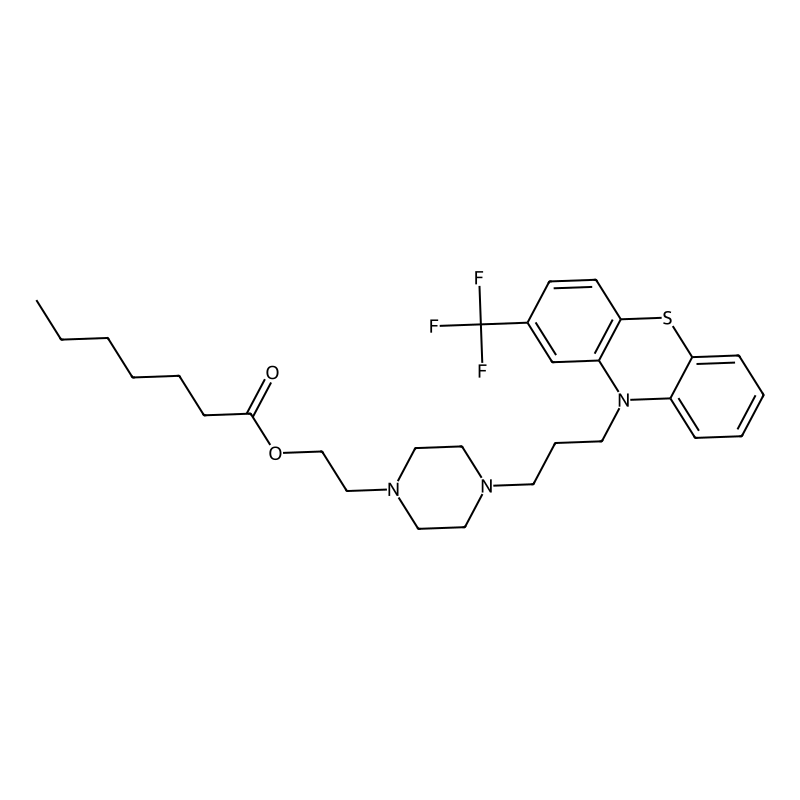

Fluphenazine enanthate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Fluphenazine enanthate is a long-acting injectable antipsychotic medication belonging to the phenothiazine class. It is primarily used for the management of psychotic disorders, including schizophrenia. The compound is an ester of fluphenazine, which enhances its duration of action compared to its parent drug, fluphenazine hydrochloride. Fluphenazine enanthate is characterized by the chemical formula and has a molecular weight of approximately 505.7 g/mol . The compound typically appears as a pale yellow to yellow-orange viscous liquid or oily solid, stable at room temperature but sensitive to strong acids and bases .

One early study from 1968 published in the British Medical Journal investigated the use of fluphenazine enanthate for this purpose. The double-blind controlled trial showed promise, with the authors finding it to be effective in reducing positive symptoms of schizophrenia [].

Research Focus on Long-Acting Injectables

The research on fluphenazine enanthate reflects a broader trend in schizophrenia treatment during the mid-20th century. Long-acting injectable medications offered advantages over oral medications, such as improved medication adherence and potentially reduced risk of relapse []. Fluphenazine enanthate was one of several long-acting injectable antipsychotics explored during this period.

This synthetic route allows for the production of fluphenazine enanthate in a controlled manner, ensuring high purity and efficacy .

Fluphenazine enanthate exhibits its primary biological activity through the antagonism of postsynaptic dopamine D2 receptors in various brain regions, including the mesolimbic pathway. This mechanism is believed to mitigate positive symptoms of schizophrenia, such as hallucinations and delusions . Additionally, fluphenazine enanthate has been shown to block α1 adrenergic receptors and muscarinic receptors, contributing to its side effect profile, which includes sedation and extrapyramidal symptoms . Its pharmacokinetics indicate a prolonged half-life of 7 to 10 days when administered intramuscularly, allowing for less frequent dosing compared to oral formulations .

Fluphenazine enanthate is primarily utilized in the treatment of schizophrenia and other psychotic disorders. Its long-acting formulation makes it particularly useful for patients who may have difficulty adhering to daily oral medication regimens. It is administered via intramuscular injection, typically every two to four weeks depending on individual patient needs and response . Additionally, due to its pharmacological profile, it may be employed in managing acute psychotic episodes when rapid stabilization is required.

Fluphenazine enanthate has several known drug interactions that can affect its efficacy and safety profile:

- Antacids: These can decrease absorption; therefore, they should be taken at least two hours before or after administering fluphenazine enanthate .

- Central Nervous System Depressants: Caution is advised when used concurrently with opioids or alcohol due to potential additive sedative effects .

- Other Antipsychotics: Combining with other antipsychotics may increase the risk of extrapyramidal symptoms and other side effects .

Monitoring for these interactions is crucial in clinical settings to optimize therapeutic outcomes while minimizing adverse effects.

Fluphenazine enanthate shares similarities with other typical antipsychotics but has unique properties that distinguish it from them. Below are some comparable compounds:

| Compound Name | Chemical Formula | Administration Route | Duration of Action |

|---|---|---|---|

| Fluphenazine hydrochloride | Oral/IM | Shorter (14-16 hours) | |

| Chlorpromazine | Oral/IM | Intermediate (24 hours) | |

| Perphenazine | Oral/IM | Intermediate (12-24 hours) | |

| Haloperidol | Oral/IM | Intermediate (20 hours) |

Uniqueness of Fluphenazine Enanthate

Fluphenazine enanthate's extended duration of action allows for less frequent dosing compared to other typical antipsychotics like chlorpromazine or perphenazine. This property makes it particularly beneficial for patients requiring stable long-term management without daily medication adherence issues. Furthermore, its unique pharmacological profile offers potent efficacy against psychotic symptoms while potentially reducing sedation compared to some older agents .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

Fluphenazine decanoate (depot) and enanthate for schizophrenia

Nicola Maayan, Seema N Quraishi, Anthony David, Aprajita Jayaswal, Maurice Eisenbruch, John Rathbone, Rosie Asher, Clive E AdamsPMID: 25654768 DOI: 10.1002/14651858.CD000307.pub2

Abstract

Intramuscular injections (depot preparations) offer an advantage over oral medication for treating schizophrenia by reducing poor compliance. The benefits gained by long-acting preparations, however, may be offset by a higher incidence of adverse effects.To assess the effects of fluphenazine decanoate and enanthate versus oral anti-psychotics and other depot neuroleptic preparations for individuals with schizophrenia in terms of clinical, social and economic outcomes.

We searched the Cochrane Schizophrenia Group's Trials Register (February 2011 and October 16, 2013), which is based on regular searches of CINAHL, BIOSIS, AMED, EMBASE, PubMed, MEDLINE, PsycINFO, and registries of clinical trials.

We considered all relevant randomised controlled trials (RCTs) focusing on people with schizophrenia comparing fluphenazine decanoate or enanthate with placebo or oral anti-psychotics or other depot preparations.

We reliably selected, assessed the quality, and extracted data of the included studies. For dichotomous data, we estimated risk ratio (RR) with 95% confidence intervals (CI). Analysis was by intention-to-treat. We used the mean difference (MD) for normal continuous data. We excluded continuous data if loss to follow-up was greater than 50%. Tests of heterogeneity and for publication bias were undertaken. We used a fixed-effect model for all analyses unless there was high heterogeneity. For this update. we assessed risk of bias of included studies and used the GRADE (Grading of Recommendations Assessment, Development and Evaluation) approach to create a 'Summary of findings' table.

This review now includes 73 randomised studies, with 4870 participants. Overall, the quality of the evidence is low to very low.Compared with placebo, use of fluphenazine decanoate does not result in any significant differences in death, nor does it reduce relapse over six months to one year, but one longer-term study found that relapse was significantly reduced in the fluphenazine arm (n = 54, 1 RCT, RR 0.35, CI 0.19 to 0.64, very low quality evidence). A very similar number of people left the medium-term studies (six months to one year) early in the fluphenazine decanoate (24%) and placebo (19%) groups, however, a two-year study significantly favoured fluphenazine decanoate (n = 54, 1 RCT, RR 0.47, CI 0.23 to 0.96, very low quality evidence). No significant differences were found in mental state measured on the Brief Psychiatric Rating Scale (BPRS) or in extrapyramidal adverse effects, although these outcomes were only reported in one small study each. No study comparing fluphenazine decanoate with placebo reported clinically significant changes in global state or hospital admissions.Fluphenazine decanoate does not reduce relapse more than oral neuroleptics in the medium term (n = 419, 6 RCTs, RR 1.46 CI 0.75 to 2.83, very low quality evidence). A small study found no difference in clinically significant changes in global state. No difference in the number of participants leaving the study early was found between fluphenazine decanoate (17%) and oral neuroleptics (18%), and no significant differences were found in mental state measured on the BPRS. Extrapyramidal adverse effects were significantly less for people receiving fluphenazine decanoate compared with oral neuroleptics (n = 259, 3 RCTs, RR 0.47 CI 0.24 to 0.91, very low quality evidence). No study comparing fluphenazine decanoate with oral neuroleptics reported death or hospital admissions.No significant difference in relapse rates in the medium term between fluphenazine decanoate and fluphenazine enanthate was found (n = 49, 1 RCT, RR 2.43, CI 0.71 to 8.32, very low quality evidence), immediate- and short-term studies were also equivocal. One small study reported the number of participants leaving the study early (29% versus 12%) and mental state measured on the BPRS and found no significant difference for either outcome. No significant difference was found in extrapyramidal adverse effects between fluphenazine decanoate and fluphenazine enanthate. No study comparing fluphenazine decanoate with fluphenazine enanthate reported death, clinically significant changes in global state or hospital admissions.

There are more data for fluphenazine decanoate than for the enanthate ester. Both are effective antipsychotic preparations. Fluphenazine decanoate produced fewer movement disorder effects than other oral antipsychotics but data were of low quality, and overall, adverse effect data were equivocal. In the context of trials, there is little advantage of these depots over oral medications in terms of compliance but this is unlikely to be applicable to everyday clinical practice.

Effect of Hypericum perforatum on different models of movement disorders in rats

Elizete M Reis, Jivago Röpke, Alcindo Busanello, Patrícia Reckziegel, Caroline Q Leal, Caroline Wagner, Aline A Boligon, Margareth L Athayde, Roselei FachinettoPMID: 23962987 DOI: 10.1097/FBP.0b013e3283656d68

Abstract

The effects of Hypericum perforatum, a plant with antidepressant action, were evaluated in models of abnormal movements in rats, brought about by administration of fluphenazine or reserpine. The number of vacuous chewing movements (VCMs) and locomotor activity (the number of crossings and rears in the open field test) were measured. In experiment 1, rats received a single administration of fluphenazine enanthate (25 mg/kg, intramuscular) and/or daily treatment with H. perforatum (300 mg/kg, in place of drinking water) for 7 days. Fluphenazine increased VCMs and decreased locomotor activity. H. perforatum had no effect on either the number of VCMs or the locomotor activity. In experiment 2, rats received reserpine every 2 days for 6 days (0.5 mg/kg, subcutaneous) and/or H. perforatum (300 mg/kg, in place of drinking water) daily for 16 days beginning 10 days before the first administration of reserpine. Reserpine treatment increased VCMs and decreased locomotor activity. H. perforatum had no effect on either the number of VCMs or the number of rears but did prevent the effect of reserpine on the number of crossings. In conclusion, H. perforatum failed to protect against orofacial movements induced by fluphenazine or reserpine in rats.Treatment of schizophrenia with depot preparations of fluphenazine, haloperidol, and risperidone among inpatients at state-operated psychiatric facilities

Leslie Citrome, Ari Jaffe, Jerome LevinePMID: 20347267 DOI: 10.1016/j.schres.2010.02.1066

Abstract

This study aimed to characterize the inpatient utilization of depot antipsychotics.The characteristics of adults with schizophrenia or schizoaffective disorder, hospitalized for at least 28 days, and who were prescribed depot antipsychotics were examined from 2004 to 2006 using a database from a large state-operated psychiatric hospital system. Demographic and clinical characteristics of patients receiving depot fluphenazine or haloperidol were compared to those prescribed depot risperidone.

We identified 2210 unique patients who initiated treatment with a depot antipsychotic (after receiving oral antipsychotics). Of these, 1484 (67.1%) received depot fluphenazine or haloperidol, and 726 (32.9%) received risperidone as their initial depot antipsychotic. Patients who received depot risperidone did not differ from those receiving depot fluphenazine or haloperidol with regard to demographics, diagnosis of schizoaffective disorder, number of comorbid psychiatric or medical diagnoses, or diagnosis of substance abuse. Patients started on depot risperidone during the observation period had a longer length of stay prior to initiation of depot than those started on depot fluphenazine or haloperidol (583 days vs. 237 days, t=5.489, p<.001). Patients who started on depot risperidone were less likely to be discharged on that medication than were patients who started on depot fluphenazine or haloperidol (odds ratio from Cox regression model=0.846 [95% CI 0.745-0.960]).

Patients initiated on depot risperidone had a longer length of stay prior to their first injection and were less likely to be discharged on that medication compared to patients initiated on depot fluphenazine or haloperidol, possibly indicating that patients initiating depot risperidone had a more severe or treatment-resistant course of illness and/or that there were reimbursement barriers for the outpatient utilization of depot risperidone, or that efficacy differences exist between the depot antipsychotics at the doses used in this population.

A DOUBLE BLIND STUDY OF FLUPHENAZINE ENANTHATE

J A BARSA, J C SAUNDERSPMID: 14337143 DOI:

Abstract

DEPOT FLUPHENAZINE ENANTHATE TREATMENT OF OUTPATIENT SCHIZOPHRENICS

P H BLACHLYPMID: 14315149 DOI: 10.1002/j.1552-4604.1965.tb00234.x

Abstract

CLINICAL TRIAL OF FLUPHENAZINE ENANTHATE-- A LONG-ACTING INJECTABLE TRANQUILIZER

S L POLLACK, T T TOURLENTES, A F ZOCCHIPMID: 14154789 DOI: 10.1176/ajp.121.1.73

Abstract

Diphenyl diselenide decreases the prevalence of vacuous chewing movements induced by fluphenazine in rats

Roselei Fachinetto, Jardel G Villarinho, Caroline Wagner, Romaiana P Pereira, Robson L Puntel, Márcio W Paixão, Antonio L Braga, João Batista Calixto, João B T Rocha, Juliano FerreiraPMID: 17641876 DOI: 10.1007/s00213-007-0831-y

Abstract

Chronic treatment with neuroleptics causes, as a side effect, tardive dyskinesia in humans; however, the mechanisms involved in its pathophysiology remain unclear.The purpose of this study was to examine the effects of diphenyl diselenide, an organoselenium compound with antioxidant properties, in an animal model of vacuous chewing movements (VCMs) induced by long-term treatment with fluphenazine.

Adult male rats were treated during 24 weeks with fluphenazine (25 mg/kg, intramuscularly [i.m.], once every 21 days) and diphenyl diselenide (1 mg/kg, subcutaneously, three times a week). VCMs and body weight gain were quantified every 3 weeks. The fluphenazine treatment produced VCMs in the majority of the treated rats (87% after 24 weeks). Concomitant treatment with diphenyl diselenide decreased the prevalence of VCMs to 50%. Additionally, we separated the rats that developed or did not develop VCMs. We did not find any statistical differences among the groups when oxidative stress parameters were evaluated. Chronic fluphenazine treatment significantly decreased [(3)H]-dopamine uptake. Concomitant treatment with diphenyl diselenide was not able to prevent this decrease in those rats that developed VCMs.

Our data suggest that the reduction in dopamine transport can be a possible mechanism related to the maintenance of VCMs in rats. Moreover, diphenyl diselenide seems to be a promising pharmacological agent in the reduction in the prevalence of VCMs in rats.

Ten year outcomes of outpatients with schizophrenia on conventional depot antipsychotics: a systematic chart review

Takahito Uchida, Takefumi Suzuki, Hitoshi Sakurai, Chisa Tsutsumi, Ryosuke Den, Masaru Mimura, Hiroyuki UchidaPMID: 23820334 DOI: 10.1097/YIC.0b013e328363aa5a

Abstract

Long-term follow-up data of patients with schizophrenia on depot antipsychotics have been few and the longest follow-up period has been up to 7 years. We carried out a systematic chart review to examine 10-year outcomes for outpatients with schizophrenia who were receiving a conventional depot antipsychotic. Maintenance of outpatient status for 10 years was considered as a favorable outcome. From the initial sample of 1587 outpatients, 90 patients who were receiving a depot antipsychotic were included in this study (mean±SD, age 44.0±13.0 years; men, N=54). Haloperidol decanoate, fluphenazine decanoate, fluphenazine enanthate, and haloperidol decanoate plus fluphenazine enanthate were used in 53 (58.9%), 29 (32.2%), seven (7.8%), and one (1.1%) patients, respectively. These depot antipsychotics accounted for 36.9% of the total antipsychotic dosage on average. Seventeen patients (18.9%) successfully maintained outpatient status for 10 years. The most frequent reason for dropout was 'hospitalization' (N=49, 54.4%), followed by 'referral to another clinic/hospital' (N=9, 10.0%) and 'side effects' (N=7, 7.8%). As only 36.9% of the chlorpromazine equivalents were administered through depot antipsychotics, it is difficult to draw any firm conclusion. Still, the data suggest that even depot antipsychotics may not sufficiently prevent relapse in the treatment of schizophrenia.A CONTROLLED STUDY OF FLUPHENAZINE ENANTHATE IN CHRONIC SCHIZOPHRENIC PATIENTS

C L RAVARIS, L A WEAVER, G W BROOKSPMID: 14248511 DOI:

Abstract

THE DISTRIBUTION AND METABOLISM OF FLUPHENAZINE ENANTHATE

A G EBERT, S M HESSPMID: 14334277 DOI:

Abstract

Explore Compound Types